(2-Cyclopropylthiazol-5-yl)methanamine
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Overview
Description
(2-Cyclopropylthiazol-5-yl)methanamine is a chemical compound with the molecular formula C7H10N2S and a molecular weight of 154.23 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
The synthesis of (2-Cyclopropylthiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with thioamide derivatives in the presence of a base, such as sodium hydride, to form the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(2-Cyclopropylthiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Cyclopropylthiazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of (2-Cyclopropylthiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
(2-Cyclopropylthiazol-5-yl)methanamine can be compared with other thiazole derivatives, such as:
(2-Methylthiazol-5-yl)methanamine: Similar in structure but with a methyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
(2-Phenylthiazol-5-yl)methanamine: Contains a phenyl group, which may enhance its aromaticity and affect its reactivity and biological activity.
(2-Ethylthiazol-5-yl)methanamine: The ethyl group provides different steric and electronic effects compared to the cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C7H10N2S/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3,8H2 |
InChI Key |
CFGIVYIJIXFTCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)CN |
Origin of Product |
United States |
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